

Deuruxolitinib Administration for In Vivo Animal Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

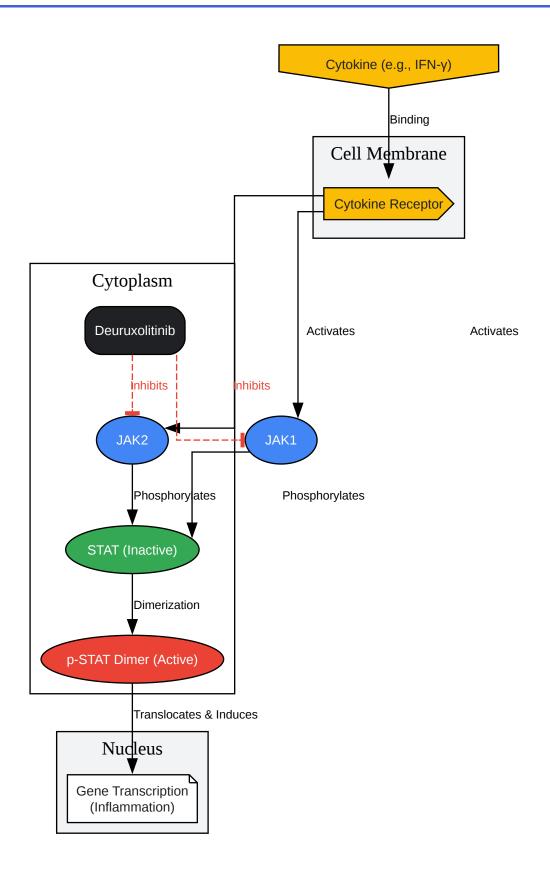
Introduction

Deuruxolitinib (formerly CTP-543) is an oral, selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), enzymes that play a crucial role in the signaling pathways of cytokines implicated in the pathogenesis of autoimmune diseases, including alopecia areata.[1][2][3] As a deuterated analog of ruxolitinib, **deuruxolitinib** is designed to have an improved pharmacokinetic profile.[4] These application notes provide detailed protocols and compiled data for the administration of **deuruxolitinib** in preclinical animal models, primarily focusing on the C3H/HeJ mouse model of alopecia areata, to aid researchers in designing and executing in vivo efficacy and safety studies.

Mechanism of Action: The JAK-STAT Pathway

Deuruxolitinib exerts its therapeutic effect by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. In alopecia areata, cytotoxic T lymphocytes release cytokines like interferon-gamma (IFN-γ), which signal through receptors associated with JAK1 and JAK2.[5][6] This activation leads to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in the inflammatory response that targets hair follicles.[7] **Deuruxolitinib** competitively inhibits the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation of STATs and thereby interrupting this inflammatory cascade, which can lead to the cessation of the autoimmune attack on hair follicles and promote hair regrowth.[6]





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Figure 1: Mechanism of action of **Deuruxolitinib** in the JAK-STAT signaling pathway.



Data Presentation

Table 1: In Vivo Oral Administration Parameters for Ruxolitinib (Parent Compound) in Mouse Models

Data is based on the parent compound, ruxolitinib, as specific **deuruxolitinib** protocols for mouse efficacy studies are not publicly available. These parameters provide a strong basis for designing **deuruxolitinib** studies.

Parameter	Details	Species/Model	Reference
Route of Administration	Oral Gavage	Mouse	[8][9][10]
Dosage Range (Efficacy)	50 - 90 mg/kg/day	Mouse	[8][9]
Dosage (Toxicity)	10 - 300 mg/kg/day	Tg.rasH2 Mouse	[10]
Vehicle 1	0.5% Methylcellulose in water	C3H/HeJ Mouse	[8]
Vehicle 2	Ultrapure water with 0.5% methylcellulose and 0.025% Tween 20	Mouse	[10]
Vehicle 3	20% Captisol in 58 mM citrate buffer	Mouse	
Vehicle 4	dH ₂ O with 5% N,N- Dimethylacetamide	Jak2+/VF Chimeric Mouse	[4]
Dosing Frequency	Once or twice daily (BID)	Mouse	[4][7]

Table 2: Nonclinical Toxicology Study Dosages for Deuruxolitinib (CTP-543)

Data from regulatory filings for **deuruxolitinib**.



Species	Study Type	Dosing Regimen	Observed AUC ₀₋₂₄ h (ng·hr/ml)	Reference
Rat	2-Year Carcinogenicity	3 mg/kg/day (Oral Gavage)	Data not specified	[1]
Rat	Fertility & Early Embryonic Development	30 mg/kg/day (Oral Gavage)	1600	[1]
Rat	Fertility & Early Embryonic Development	75 mg/kg/day (Oral Gavage)	10000	[1]

Experimental Protocols

Protocol 1: Oral Gavage Administration of Deuruxolitinib for Alopecia Areata Efficacy Studies in C3H/HeJ Mice

This protocol is based on established methods for administering the parent compound, ruxolitinib, in the C3H/HeJ mouse model of alopecia areata.[4][5][8]

- 1. Objective: To assess the efficacy of orally administered **deuruxolitinib** in preventing or reversing hair loss in the C3H/HeJ mouse model.
- 2. Materials:
- Deuruxolitinib (CTP-543) powder
- Vehicle (select one from Table 1, e.g., 0.5% (w/v) methylcellulose in sterile water)
- C3H/HeJ mice (with established alopecia or post-skin grafting)[4]
- Sterile water or saline
- Homogenizer or magnetic stirrer
- Analytical balance and weigh boats



- Appropriate volume syringes (e.g., 1 mL)
- 20-22 gauge stainless steel feeding needles (ball-tipped)
- 70% ethanol for disinfection
- 3. Formulation Preparation (Example using 0.5% Methylcellulose):
- Prepare the 0.5% methylcellulose vehicle by slowly adding 0.5 g of methylcellulose to 100 mL of heated (~80°C) sterile water while stirring. Allow to cool to room temperature or 4°C to fully dissolve.
- Calculate the required amount of **deuruxolitinib** based on the desired dose (e.g., 50 mg/kg) and the number and average weight of the mice. For a 25g mouse at 50 mg/kg, the dose is 1.25 mg.
- Weigh the calculated amount of **deuruxolitinib** powder.
- Levigate the powder with a small amount of the vehicle to form a paste.
- Gradually add the remaining vehicle to the desired final concentration (e.g., 5 mg/mL for a dosing volume of 10 mL/kg).
- Mix thoroughly using a magnetic stirrer or homogenizer until a uniform suspension is achieved. Prepare fresh daily unless stability data indicates otherwise.
- 4. Animal Dosing Procedure:
- Record the body weight of each mouse before dosing to calculate the precise volume to be administered.
- Gently restrain the mouse, ensuring it cannot move its head.
- Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
- Draw the calculated volume of the deuruxolitinib suspension into the syringe fitted with the gavage needle.

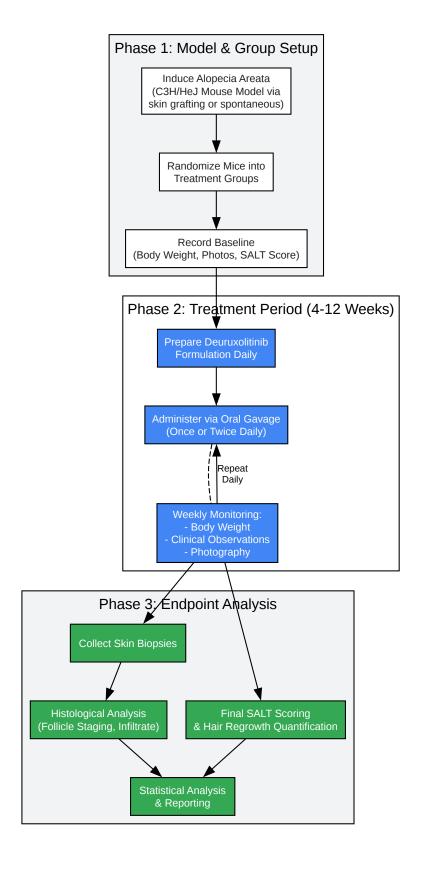
Methodological & Application





- Introduce the gavage needle into the side of the mouse's mouth, allowing it to gently pass over the tongue and down the esophagus. Do not force the needle.
- Slowly dispense the contents of the syringe.
- Carefully withdraw the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress immediately after the procedure and periodically throughout the study.
- Administer the dose once or twice daily for the duration of the study (e.g., 4-12 weeks).
- 5. Efficacy Assessment:
- Document hair regrowth weekly using digital photography.
- Quantify hair regrowth using a scoring system (e.g., Severity of Alopecia Tool SALT score adapted for mice).
- At the study endpoint, collect skin biopsies for histological analysis to assess hair follicle stage (anagen, catagen, telogen) and inflammatory infiltrate.[8]





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Figure 2: General experimental workflow for an in vivo efficacy study of **Deuruxolitinib**.



Safety and Toxicology Considerations

- 1. Objective: To determine the safety profile and potential target organs of toxicity for **deuruxolitinib** following repeat oral administration.
- 2. Animal Models: Studies are typically conducted in at least two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as per ICH guidelines.[11][12]
- 3. Protocol Outline:
- Dose Range Finding (DRF) Studies: Short-term (e.g., 7-14 days) studies with escalating doses are first conducted in a small number of animals to determine the Maximum Tolerated Dose (MTD).[13]
- Pivotal Repeat-Dose Toxicity Studies: Typically 28-day or 90-day studies using at least three dose levels (low, mid, high) and a vehicle control group.
- Administration: Daily oral gavage is a common route. For dogs, administration via gelatin capsules may also be used.[11]
- Parameters to Monitor:
 - Clinical Observations: Daily checks for signs of toxicity, changes in behavior, etc.
 - Body Weight and Food Consumption: Measured weekly.
 - Ophthalmology: Examinations performed pre-study and at termination.
 - Hematology and Clinical Chemistry: Blood samples collected at specified intervals and at termination to assess effects on blood cells, liver enzymes, kidney function, and lipids.[6]
 - Toxicokinetics (TK): Satellite groups of animals are often used for blood sampling at multiple time points to determine drug exposure (AUC, C_{max}).
 - Necropsy and Histopathology: At termination, a full necropsy is performed, and organs are weighed and preserved for microscopic examination to identify target organ toxicity.[11]



4. Known Class Effects: As a JAK inhibitor, potential adverse effects to monitor include myelosuppression (anemia, neutropenia, lymphopenia) and changes in lipid profiles, which have been observed in human clinical trials and should be carefully monitored in animal studies.[2][6]

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